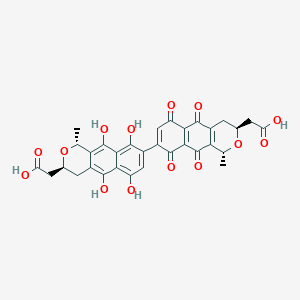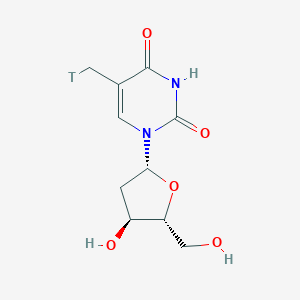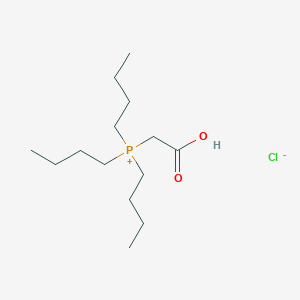
Dl-alanyl-glycine
描述
Dl-alanyl-glycine is a dipeptide composed of the amino acids alanine and glycine. It is a naturally occurring compound found in human urine as a breakdown product of endogenous and exogenous proteins . This dipeptide is generated by the action of dipeptidyl-dipeptidase, which releases dipeptides from tetrapeptides .
作用机制
Mode of Action
The mode of action of DL-Alanyl-Glycine is not explicitly documented. As a dipeptide, it may participate in protein synthesis and other metabolic processes. It is produced from pyruvate by transamination .
Biochemical Pathways
This compound is involved in the alanine metabolism pathway. Overexpression of genes ald, dal, and ddl enhances the synthesis of endogenous L/D-alanine and D-alanyl-D-alanine, promoting cell growth and facilitating the synthesis of biochemical products such as γ-PGA, lichenysin, pulcherrimin, and nattokinase .
Pharmacokinetics
The solubility of dipeptides like this compound in water can be predicted using thermodynamic solid-liquid equilibrium relations .
Result of Action
It is known that dipeptides play a crucial role in various biological processes, including protein synthesis and cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water can be affected by temperature . .
生化分析
Biochemical Properties
DL-Alanylglycine interacts with various enzymes and proteins in biochemical reactions. For instance, it is generated by dipeptidyl-dipeptidase, which leads to the release of dipeptides from a tetrapeptide . The pK2 values of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . These values show that different substituent groups on the α-carbon atom, which include polar and nonpolar groups, have a small effect on the dissociation of the NH3+ charge center .
Cellular Effects
The effects of DL-Alanylglycine on various types of cells and cellular processes are not well-studied. It is known that dipeptides, including DL-Alanylglycine, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the second dissociation constants pK2 of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . This suggests that DL-Alanylglycine may have different effects over time under different conditions.
Metabolic Pathways
DL-Alanylglycine is involved in various metabolic pathways. It is a breakdown product from endogenous and exogenous proteins
Transport and Distribution
It is known that dipeptides, including DL-Alanylglycine, can be transported across cell membranes .
Subcellular Localization
It is known that dipeptides, including DL-Alanylglycine, can be found in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Dl-alanyl-glycine can be synthesized through peptide synthesis techniques. One common method involves the use of protected amino acids to prevent unwanted side reactions. For example, the amino group of alanine can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group of glycine can be protected as a methyl ester. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond .
Industrial Production Methods: In industrial settings, alanylglycine can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the protecting groups are removed, and the dipeptide is cleaved from the resin .
化学反应分析
Types of Reactions: Dl-alanyl-glycine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert alanylglycine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the dipeptide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups .
科学研究应用
Dl-alanyl-glycine has several scientific research applications, including:
相似化合物的比较
Alanylglutamine: A dipeptide composed of alanine and glutamine.
Alanylleucine: A dipeptide composed of alanine and leucine.
Alanylproline: A dipeptide composed of alanine and proline.
Comparison: Dl-alanyl-glycine is unique in its simplicity and widespread occurrence in biological systems. Compared to other dipeptides, it is more commonly used as a model compound in peptide synthesis and metabolic studies. Its straightforward structure makes it an ideal candidate for studying basic peptide chemistry and biology .
属性
IUPAC Name |
2-(2-aminopropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922784 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687-69-4, 1188-01-8, 3997-90-8 | |
| Record name | Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DL-Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B73875.png)








